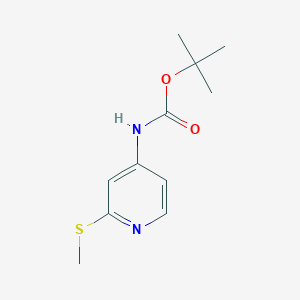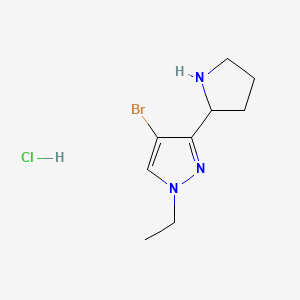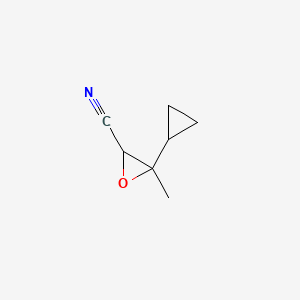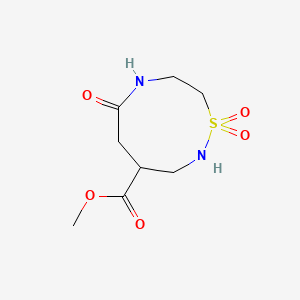![molecular formula C6H5N5O2 B13453115 4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13453115.png)
4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid is a heterocyclic compound that features an imidazo-triazine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid typically involves multicomponent reactions. One efficient method is the microwave-assisted synthesis, which involves the reaction of 2-aminoimidazoles with triethyl orthoformate and other reagents under controlled conditions . This method is highly selective and yields the desired product with good efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, where the amino group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted imidazo-triazine derivatives.
Aplicaciones Científicas De Investigación
4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
Triazolopyrimidines: Another class of heterocycles with similar properties and applications.
Purines: Structurally related compounds that are well-known for their biological significance.
Uniqueness
4-Aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid is unique due to its specific arrangement of nitrogen atoms within the heterocyclic ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C6H5N5O2 |
|---|---|
Peso molecular |
179.14 g/mol |
Nombre IUPAC |
4-aminoimidazo[2,1-f][1,2,4]triazine-7-carboxylic acid |
InChI |
InChI=1S/C6H5N5O2/c7-4-5-8-1-3(6(12)13)11(5)10-2-9-4/h1-2H,(H,12,13)(H2,7,9,10) |
Clave InChI |
NIWPYDJSPFXJIJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N2C(=N1)C(=NC=N2)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)




![3'-Oxaspiro[azetidine-3,2'-bicyclo[2.2.1]heptane]-1'-carboxylic acid hydrochloride](/img/structure/B13453058.png)


![rac-(1R,5S,7R)-3-[(tert-butoxy)carbonyl]-6-oxa-3-azabicyclo[3.2.1]octane-7-carboxylic acid](/img/structure/B13453074.png)




